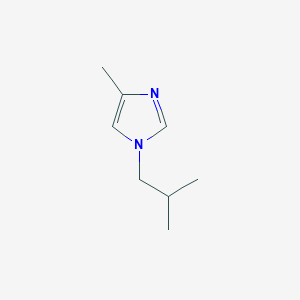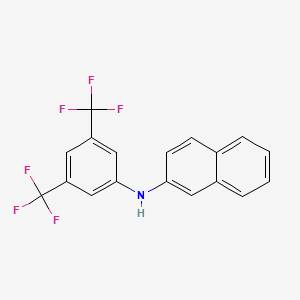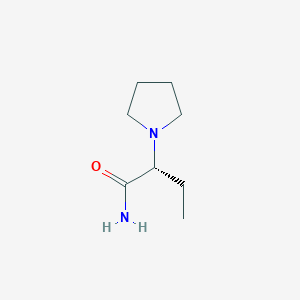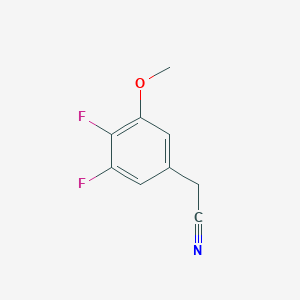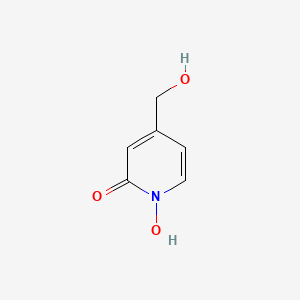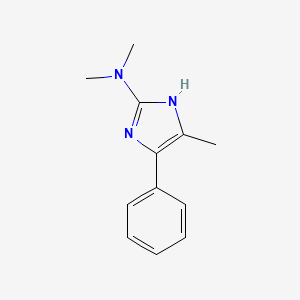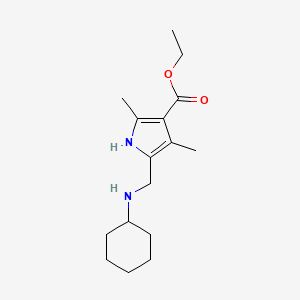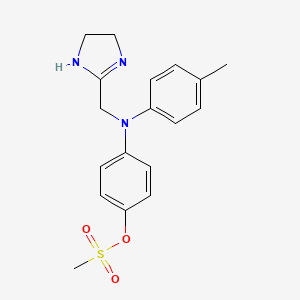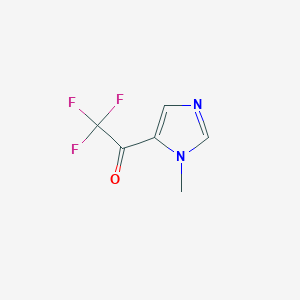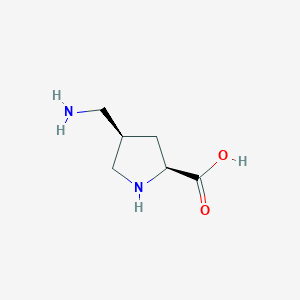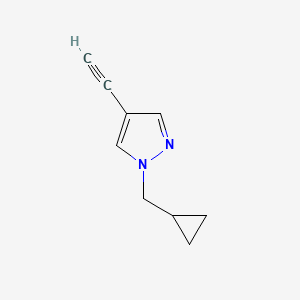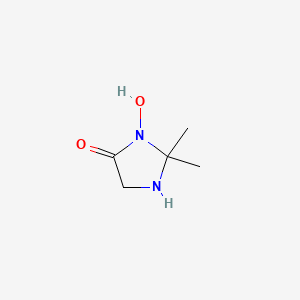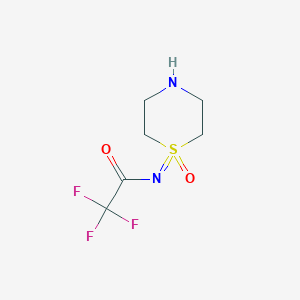
2,2,2-Trifluoro-N-(1-oxidothiomorpholin-1-ylidene)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2,2-Trifluoro-N-(1-oxidothiomorpholin-1-ylidene)acetamide is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a trifluoromethyl group, which imparts significant chemical stability and reactivity, making it a valuable subject of study in organic chemistry and related disciplines.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trifluoro-N-(1-oxidothiomorpholin-1-ylidene)acetamide typically involves the reaction of 2,2,2-trifluoroacetamide with thiomorpholine N-oxide under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or acetonitrile, with the presence of a base like triethylamine to facilitate the formation of the desired product. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to isolate the pure compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
2,2,2-Trifluoro-N-(1-oxidothiomorpholin-1-ylidene)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction reactions can convert the compound into its corresponding amine or thiol derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be employed in substitution reactions, often in the presence of a catalyst or under basic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, thiols, and various substituted derivatives, each with distinct chemical and physical properties.
Aplicaciones Científicas De Investigación
2,2,2-Trifluoro-N-(1-oxidothiomorpholin-1-ylidene)acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique properties make it a valuable tool in biochemical studies, including enzyme inhibition and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and materials with enhanced stability and reactivity.
Mecanismo De Acción
The mechanism of action of 2,2,2-Trifluoro-N-(1-oxidothiomorpholin-1-ylidene)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s binding affinity and stability, allowing it to effectively modulate the activity of its targets. The pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, or alteration of cellular signaling processes.
Comparación Con Compuestos Similares
Similar Compounds
2,2,2-Trifluoroacetamide: A simpler analog with similar trifluoromethyl group but lacking the thiomorpholine moiety.
2,2,2-Trifluoro-N-(trimethylsilyl)acetamide: Another derivative with a trimethylsilyl group instead of the oxidothiomorpholine group.
Uniqueness
2,2,2-Trifluoro-N-(1-oxidothiomorpholin-1-ylidene)acetamide stands out due to its unique combination of the trifluoromethyl group and the oxidothiomorpholine moiety. This structural arrangement imparts distinct chemical reactivity and stability, making it a valuable compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C6H9F3N2O2S |
|---|---|
Peso molecular |
230.21 g/mol |
Nombre IUPAC |
2,2,2-trifluoro-N-(1-oxo-1,4-thiazinan-1-ylidene)acetamide |
InChI |
InChI=1S/C6H9F3N2O2S/c7-6(8,9)5(12)11-14(13)3-1-10-2-4-14/h10H,1-4H2 |
Clave InChI |
MEELEGUVMHYXJM-UHFFFAOYSA-N |
SMILES canónico |
C1CS(=NC(=O)C(F)(F)F)(=O)CCN1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


